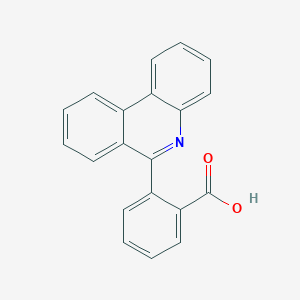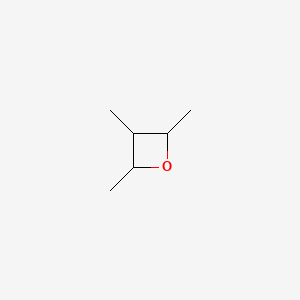
2,3,4-Trimethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethyloxetane is an organic compound with the molecular formula C6H12O. It is a member of the oxetane family, which are four-membered cyclic ethers. The presence of three methyl groups attached to the oxetane ring makes this compound unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4-Trimethyloxetane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 2,3,4-trimethyl-1,3-butanediol can yield this compound. This reaction typically requires acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trimethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The methyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethyloxetane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,3,4-Trimethyloxetane exerts its effects involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, influencing biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxetane: Lacks one methyl group compared to 2,3,4-Trimethyloxetane.
2,4-Dimethyloxetane: Has a different arrangement of methyl groups.
3,4-Dimethyloxetane: Another isomer with a distinct methyl group arrangement.
Uniqueness
This compound’s unique arrangement of three methyl groups on the oxetane ring distinguishes it from other similar compounds. This structural uniqueness can result in different chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
53778-61-3 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2,3,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-4-5(2)7-6(4)3/h4-6H,1-3H3 |
InChI-Schlüssel |
HTCOCLGRYILICZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


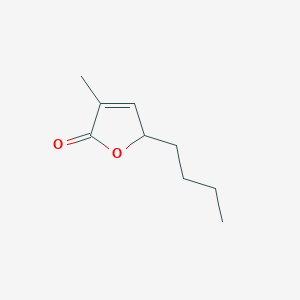
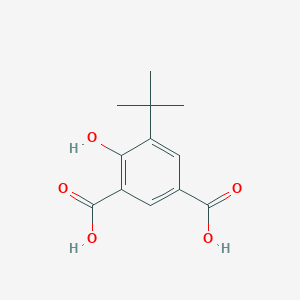
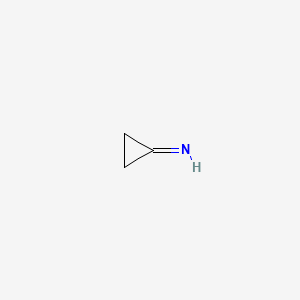
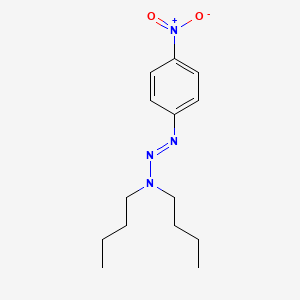

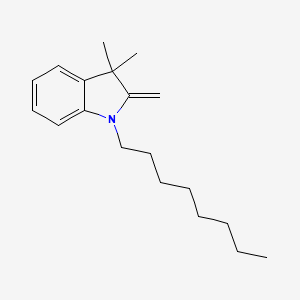
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
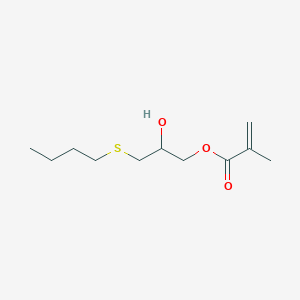
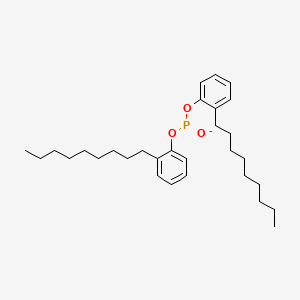

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
